(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
Description
Contextualizing (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one within the Field of Chiral Bicyclic Heterocycles
This compound belongs to the class of bicyclic heterocycles, which are organic compounds containing two fused rings with at least one atom other than carbon within the ring structure. wikipedia.org Specifically, it is a dioxabicyclo[3.2.1]octane, indicating an eight-membered bicyclic system with two oxygen atoms. cymitquimica.comnih.gov The designation "(5R)" specifies the stereochemistry at a particular chiral center, highlighting its nature as a single enantiomer. cas.org
Chiral bicyclic heterocycles are of paramount importance in organic synthesis, particularly in the construction of complex molecular architectures with defined three-dimensional arrangements. rsc.orgrsc.org Their rigid frameworks provide a predictable platform for stereocontrolled reactions, influencing the stereochemical outcome of transformations at adjacent or remote positions. nih.govuniroma1.it The presence of heteroatoms, such as oxygen in the case of this compound, introduces polarity and potential coordination sites, further expanding their synthetic utility. nih.gov
The Significance of Rigid Bicyclic Frameworks in Stereocontrol and Molecular Design
The rigid conformation of bicyclic molecules like this compound is a key attribute that underpins their utility in stereocontrolled synthesis. nih.govuniroma1.it Unlike flexible acyclic systems, the constrained nature of the bicyclic scaffold limits the number of accessible conformations, thereby enhancing the facial selectivity of approaching reagents. uniroma1.it This inherent stereochemical bias is crucial for the construction of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other biologically active molecules. nih.gov
The defined spatial orientation of substituents on a rigid bicyclic framework allows for precise control over the relative stereochemistry of newly introduced chiral centers. This principle is widely exploited in the synthesis of natural products and complex organic molecules where multiple stereocenters need to be established with high fidelity. nih.gov Furthermore, the rigid scaffold can serve as a template or chiral auxiliary, guiding the stereochemical course of a reaction before being cleaved or modified in subsequent steps. beilstein-journals.org
Evolution of Research on this compound: From Synthetic Curiosity to Platform Chemical
Initially explored as a synthetic target and a derivative of levoglucosenone (B1675106), research on this compound has evolved significantly. beilstein-journals.orgnih.gov Early studies focused on its synthesis and the investigation of its fundamental chemical reactivity. researchgate.net However, its potential as a versatile building block and a bio-based solvent, often marketed under the trade name Cyrene™, has propelled it into the realm of platform chemicals. beilstein-journals.orgnih.govacs.org
Derived from cellulose (B213188), this compound is considered a "green" or bio-based solvent, offering a more sustainable alternative to conventional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). acs.orgchemicalbook.com This has spurred a wave of research into its applications as a reaction medium for a wide range of organic transformations, including polymerization reactions. cymitquimica.com Its journey from a laboratory curiosity to a commercially available platform chemical underscores the growing importance of sustainable and renewable resources in the chemical industry. beilstein-journals.orgacs.org
Overview of Key Academic Research Trajectories for this compound
Current academic research on this compound is multifaceted, exploring its potential in various domains of organic chemistry. Key research trajectories include:
As a Chiral Building Block: Its inherent chirality and functional groups make it an attractive starting material for the synthesis of complex, enantiomerically pure molecules, including natural products and pharmaceutical intermediates. beilstein-journals.org
As a Bio-based Solvent: A significant area of investigation focuses on its performance as a green solvent in a variety of chemical reactions, aiming to replace more hazardous traditional solvents. chemicalbook.comresearchgate.net
In Asymmetric Catalysis: The rigid chiral scaffold of this compound and its derivatives are being explored for the development of new chiral ligands and catalysts for asymmetric transformations. beilstein-journals.org
Skeletal Rearrangements and Functionalization: Researchers are actively investigating novel reactions to modify its bicyclic framework, leading to the creation of new and diverse molecular architectures. beilstein-journals.orgnih.gov For instance, skeletal rearrangements of related 6,8-dioxabicyclo[3.2.1]octan-4-ols have been achieved using reagents like thionyl chloride. beilstein-journals.org
Materials Science Applications: There is emerging interest in utilizing this compound as a monomer or building block for the synthesis of novel bio-based polymers and materials. beilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
(5R)-6,8-dioxabicyclo[3.2.1]octan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h4,6H,1-3H2/t4?,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRALQRTSITMI-BAFYGKSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2OCC1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2OCC1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5r 6,8 Dioxabicyclo 3.2.1 Octan 4 One and Its Chiral Derivatives
Bio-renewable Origin and Derivation of (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
The synthesis of this compound is rooted in the conversion of lignocellulosic biomass, positioning it as a sustainable chemical intermediate. beilstein-journals.orgosti.gov
This compound is directly derived from levoglucosenone (B1675106) (LGO). researchgate.net Levoglucosenone itself is a versatile biomass-derived platform molecule. osti.govrsc.org It is produced from the acid-catalyzed pyrolysis of cellulose-containing materials, such as wood and agricultural waste. beilstein-journals.orgrsc.org This process involves the formation of 1,6-anhydro-β-D-glucose (levoglucosan) as an intermediate, which is then converted to LGO. rsc.org The inherent chirality of glucose is transferred to levoglucosenone, making it an enantiomerically pure starting material for further transformations. publish.csiro.au
The most direct route to this compound (Cyrene) is the selective hydrogenation of the carbon-carbon double bond in levoglucosenone. osti.govresearchgate.net This transformation is typically achieved with high efficiency and selectivity using palladium-based catalysts. researchgate.net
Studies have shown that at low temperatures, around 40°C, supported palladium catalysts can selectively hydrogenate LGO to Cyrene. osti.govosti.govrsc.org Various catalyst supports have been explored, including alumina (B75360) (Al₂O₃), carbon (C), and zirconia (ZrO₂), with palladium on alumina being a notable example for achieving high selectivity. osti.govresearchgate.net The choice of catalyst and support can influence the reaction kinetics. osti.gov For instance, a continuous flow procedure using cellulose-immobilized palladium(0) nanoparticles has also been developed as an effective method for this reduction. researchgate.net
| Catalyst | Support | Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Alumina (Al₂O₃) | 40 | Selective hydrogenation to Cyrene. | osti.govresearchgate.netrsc.org |
| Palladium (Pd) | Carbon (C) | 25-60 | Efficient hydrogenation to Cyrene. | osti.govresearchgate.net |
| Palladium (Pd) | Zirconia (ZrO₂) | - | Used for hydrogenation to Cyrene. | researchgate.net |
| Copper (Cu) | Hydrotalcite/Mixed Oxide | 80 | Used for hydrogenating Cyrene further to Levoglucosanol (LGOL), not directly for Cyrene synthesis from LGO. | rsc.org |
Stereoselective and Enantioselective Synthesis of this compound and its Analogues
The 6,8-dioxabicyclo[3.2.1]octane framework is present in numerous bioactive natural products, making the development of stereoselective synthetic routes a key area of research. acs.org
Chiral pool synthesis is a powerful strategy that utilizes readily available, naturally occurring chiral compounds as starting materials. nih.govelsevierpure.comyoutube.com Carbohydrates, such as glucose, are a primary source for the chiral pool, providing a rich array of stereogenic centers. nih.govelsevierpure.com The synthesis of this compound from cellulose (B213188) is a prime example of this approach, where the stereochemistry is pre-defined by the starting biomass. beilstein-journals.orgpublish.csiro.au
Beyond the direct synthesis from LGO, strategies have been developed to create analogues with diverse substitution patterns. Asymmetric induction methods are employed to control the stereochemistry during the formation of the bicyclic system or its functionalization. For example, the Sharpless asymmetric dihydroxylation of acyclic precursors like 6-hepten-2-one, followed by acid-catalyzed cyclization, can produce substituted 6,8-dioxabicyclo[3.2.1]octane skeletons such as (-)-frontalin (B1251542) and brevicomin. capes.gov.br Similarly, a three-component reaction involving a hetero-Diels-Alder-allylboration sequence provides an enantioselective route to this ring system. thieme-connect.com These methods allow for the construction of specific stereoisomers by carefully choosing chiral reagents and catalysts. capes.gov.brthieme-connect.com
Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. researchgate.net Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and monooxygenases, are used for the asymmetric reduction of bicyclic ketones or the kinetic resolution of racemic mixtures. researchgate.netmdpi.com For instance, cyclohexanone (B45756) monooxygenase (CHMO) has been used for the efficient kinetic resolution of cyclic ketones that bear α-quaternary stereocenters, leading to the formation of enantiomerically pure lactones. researchgate.net
Chemoenzymatic strategies combine the strengths of chemical synthesis and biocatalysis. researchgate.net A process might involve a chemical step to construct a prochiral bicyclic ketone, followed by an enzymatic reduction to install the desired stereochemistry at a key functional group. For example, a green two-step, one-pot process has been developed to convert LGO into (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol, utilizing a chemical catalyst followed by enzymatic transformation. researchgate.netresearchgate.net Transketolase enzymes have also been explored for the asymmetric carbon-carbon bond formation to create complex dihydroxyketones. ucl.ac.uk These approaches are valuable for generating a library of chiral bicyclic ketones and their derivatives with high enantiopurity. mdpi.comucl.ac.uk
Derivatization and Functionalization Reactions of the this compound Core
The rigid 6,8-dioxabicyclo[3.2.1]octane core of Cyrene is a versatile platform for further chemical modification, enabling the synthesis of a wide array of novel structures. beilstein-journals.org The ketone functional group is a key handle for derivatization, allowing for reactions such as aldol (B89426) condensations. For example, Cyrene can react with various aldehydes in the presence of a catalyst like tetramethylguanidine (TMG) to form α,β-unsaturated ketone derivatives. publish.csiro.au
The bicyclic system can also undergo skeletal rearrangements and ring-expansion reactions. Treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols (the reduction product of the ketone) with reagents like thionyl chloride or under Appel conditions can promote an oxygen migration, leading to the formation of a 3,8-dioxabicyclo[3.2.1]octane or a 2,4-dioxabicyclo[2.2.2]octane ring system, depending on the stereochemistry of the starting alcohol. beilstein-journals.orgnih.gov Furthermore, Lewis acid-promoted reactions with ethyl diazoacetate can achieve a one-carbon ring expansion of the Cyrene core, yielding a 7,9-dioxabicyclo[4.2.1]nonan-5-one system. publish.csiro.aupublish.csiro.au Other functionalizations include the introduction of sulfur-containing groups via free-radical thiolation of related methylene (B1212753) derivatives. thieme-connect.com
| Starting Material | Reagents | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| This compound (Cyrene) | Aldehyde, TMG | Aldol Condensation | (1S,3E,5R)-3-Benzylidene-6,8-dioxabicyclo[3.2.1]octan-4-one | publish.csiro.au |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | SOCl₂, Pyridine (B92270) | Skeletal Rearrangement | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane | beilstein-journals.orgnih.gov |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | Appel Conditions (e.g., CBr₄, PPh₃) | Skeletal Rearrangement | Rearranged bicyclic ethers | beilstein-journals.orgnih.gov |
| This compound (Cyrene) | Ethyl Diazoacetate, Lewis Acid | Ring Expansion | 7,9-Dioxabicyclo[4.2.1]nonan-5-one | publish.csiro.aupublish.csiro.au |
| 7-Methylene-6,8-dioxabicyclo[3.2.1]octanes | Thiols (e.g., n-PrSH), AIBN | Free-Radical Thiolation | 7-Alkyl(aryl)thiomethyl-6,8-dioxabicyclo[3.2.1]octanes | thieme-connect.com |
Transformations at the Ketone Moiety and Alkylation
The ketone group at the C4 position of the 6,8-dioxabicyclo[3.2.1]octane skeleton is a primary site for chemical modification, including alkylation and ring-expansion reactions. The reduced form, known as Cyrene, is often used as a starting material for these transformations. nih.gov
Alkylation of the enolate of Cyrene, followed by reduction, is a common strategy to introduce substituents at the C4-position. nih.gov For instance, alkylation with methyl iodide leads to the corresponding methylated ketone, which can then be reduced with sodium borohydride (B1222165) to yield the alcohol. nih.gov Similarly, reactions with other electrophiles like 4-methoxybenzyl bromide have been successfully employed. nih.gov
Ring-expansion reactions offer another pathway to modify the core structure. The Büchner–Curtius–Schlotterbeck reaction, involving the interaction of diazoalkanes with the cycloalkanone, has been explored. publish.csiro.au Lewis acid-promoted reactions of Cyrene with ethyl diazoacetate result in a one-carbon ring expansion through insertion into the C3–C4 bond. publish.csiro.auresearchgate.net This process yields a 7,9-dioxabicyclo[4.2.1]nonan-5-one system, referred to as homocyrene. publish.csiro.auresearchgate.net The reactivity of this expanded ring system has been further investigated, including transformations like Baeyer–Villiger oxidation. publish.csiro.auresearchgate.net
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Cyrene (2) | 1. Base2. Methyl iodide | (±)-5-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-one (9e) | Mixture with O-alkylated product | nih.gov |
| Cyrene (2) | 1. Base2. 4-Methoxybenzyl bromide | (±)-5-(4-Methoxybenzyl)-6,8-dioxabicyclo[3.2.1]octan-4-one (9f) | 35% | nih.gov |
| Cyrene (2) | 1. Base2. o-Dibromoxylene | Spirocyclic ketone (9d) | 71% (two steps including reduction) | nih.gov |
| Cyrene (2) | Ethyl diazoacetate, Lewis Acid | 7,9-Dioxabicyclo[4.2.1]nonan-5-one (homocyrene) | Not specified | publish.csiro.auresearchgate.net |
Modifications of the Bicyclic Ether Linkages and Adjacent Positions
The bicyclic ether framework of the 6,8-dioxabicyclo[3.2.1]octane system can undergo significant skeletal rearrangements, particularly when functional groups are present at the C4 position. nih.govbeilstein-journals.org Treating 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents like thionyl chloride (SOCl₂) in the presence of pyridine, or under Appel conditions, induces a skeletal rearrangement. nih.govresearchgate.net This transformation involves an oxygen migration from the C5-position to the C4-position, resulting in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via a chlorosulfite intermediate. nih.govresearchgate.net The stereochemistry at the C4-hydroxyl group dictates which ether oxygen (O6 or O8) migrates. researchgate.net
Modifications adjacent to the ether linkages have also been achieved. Sulfur derivatives can be synthesized via a click hydrothiolation reaction on 7-methylene-6,8-dioxabicyclo[3.2.1]octanes. thieme-connect.com This free-radical reaction, initiated by AIBN or UV irradiation, proceeds with high regioselectivity to give the anti-Markovnikov addition product. thieme-connect.com An interesting feature of this reaction is its acceleration in the presence of a base, which suppresses an acid-catalyzed isomerization side reaction of the starting material. thieme-connect.com
| Substrate | Reagent(s) | Product Type | Key Transformation | Reference |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | SOCl₂ / Pyridine | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane | Skeletal rearrangement (O-migration from C5 to C4) | nih.govresearchgate.net |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | Appel Conditions | Rearranged bicyclic ether | Skeletal rearrangement (O-migration from C5 to C4) | nih.gov |
| 7-Methylene-6,8-dioxabicyclo[3.2.1]octanes | n-PrSH, AIBN, NaOH | 7-((Propylthio)methyl)-6,8-dioxabicyclo[3.2.1]octane | Free-radical hydrothiolation | thieme-connect.com |
Preparation of Functionalized 6,8-Dioxabicyclo[3.2.1]octan-4-one Derivatives
A variety of functionalized 6,8-dioxabicyclo[3.2.1]octan-4-one derivatives can be prepared through reactions on the parent scaffold, which is often derived from levoglucosenone (LGO). arkat-usa.org These derivatives are valuable as chiral building blocks for synthesizing biologically important natural products and other optically active compounds.
One common approach is the Michael addition of alcohols to LGO in the presence of a base like triethylamine (B128534) (NEt₃). This method provides a straightforward route to 2-alkoxy derivatives. For example, reacting LGO with methanol (B129727), benzyl (B1604629) alcohol, or allyl alcohol yields the corresponding (1R,2S,5R)-2-alkoxy-6,8-dioxabicyclo[3.2.1]octan-4-one products. arkat-usa.org Similarly, treatment of LGO with aqueous formic acid leads to the formation of (1R,2S,5R)-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one. arkat-usa.org
Another synthetic strategy involves a two-step process starting from aldehydes and methyl vinyl ketone to efficiently produce functionalized 6,8-dioxabicyclo[3.2.1]octanes. rsc.org Furthermore, cross-aldol condensation of the lithium enolate of 4-(t-butyldimethylsiloxy)pent-3-en-2-one with protected α-ketols, followed by acid-catalyzed deprotection and intramolecular acetalization, has been developed to synthesize substituted 5-methyl-6,8-dioxabicyclo[3.2.1]octan-3-one derivatives. rsc.org
| Precursor | Reagent(s) | Product | Yield | Reference |
| Levoglucosenone (LGO) | 10% Formic acid/water | (1R,2S,5R)-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one | 94% | arkat-usa.org |
| Levoglucosenone (LGO) | MeOH, NEt₃ | (1R,2S,5R)-2-methoxy-6,8-dioxabicyclo[3.2.1]octan-4-one | Quantitative | arkat-usa.org |
| Levoglucosenone (LGO) | Benzyl alcohol, NEt₃ | (1R,2S,5R)-2-(benzyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-one | Not specified | arkat-usa.org |
| Levoglucosenone (LGO) | Allyl alcohol, NEt₃ | (1R,2S,5R)-2-(allyloxy)-6,8-dioxabicyclo[3.2.1]octan-4-one | 33% | arkat-usa.org |
| Aldehydes & Methyl vinyl ketone | Two-step process | Functionalized 6,8-dioxabicyclo[3.2.1]octanes | Not specified | rsc.org |
Advanced Structural Elucidation and Stereochemical Analysis of 5r 6,8 Dioxabicyclo 3.2.1 Octan 4 One
High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment
High-resolution spectroscopic methods are fundamental to the structural elucidation of (5R)-6,8-dioxabicyclo[3.2.1]octan-4-one, offering detailed insights into its molecular framework and connectivity.
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound and for elucidating its rigid bicyclic conformation. A thorough analysis using techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for the complete mapping of the molecule's covalent structure. researchgate.net
The ¹H NMR spectrum of this compound, also referred to as dihydrolevoglucosenone, displays characteristic signals that can be assigned to the protons in its unique bicyclic system. researchgate.net For instance, a comparison with its isomer, iso-Cyrene, reveals a significant upfield shift for the dioxymethine proton in Cyrene (δH 5.01) compared to its counterpart in the isomer (δH 5.73), highlighting the sensitivity of the chemical shift to the stereochemical environment. whiterose.ac.uk Two-dimensional NMR experiments are crucial for confirming these assignments. COSY spectra reveal the coupling relationships between adjacent protons, while HSQC spectra correlate each proton with its directly attached carbon atom. HMBC spectra provide information about longer-range couplings (typically 2-3 bonds), which is instrumental in identifying the connectivity across the ether linkages and the ketone functionality. researchgate.net These combined NMR techniques provide a detailed picture of the molecule's rigid conformation, which is a key aspect of its utility as a chiral building block.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative of this compound Data for (1S,3S,5R)-3-Benzyl-6,8-dioxabicyclo[3.2.1]octan-4-one in CDCl₃ publish.csiro.au
| Atom | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Multiplicity | J (Hz) |
| C=O | 203.2 | - | - | - |
| C1 | 100.0 | 5.10 | s | - |
| C5 | 72.2 | 4.61 | dd | 6.4, 5.2 |
| C7 | 69.3 | 3.73 | ddd | 7.3, 5.2, 1.2 |
| 3.69 | d | 7.3 | ||
| C3 | 42.4 | 2.75 | dddd | 9.8, 9.8, 4.9, 4.9 |
| CH₂ (benzyl) | 38.1 | 3.12 | dd | 13.7, 4.9 |
| 2.65 | dd | 13.7, 9.8 | ||
| C2 | 30.0 | 2.27 | dddd | 14.5, 9.8, 6.4, 1.2 |
| 1.49 | ddd | 14.5, 4.9, 0.9 | ||
| Aromatic C | 138.6, 129.0, 128.4, 126.6 | 7.32-6.96 | m | - |
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy and to study its fragmentation patterns under ionization. Techniques such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) are commonly used. publish.csiro.auresearchgate.net
In the case of derivatives of the title compound, such as (1S,3S,5R)-3-benzyl-6,8-dioxabicyclo[3.2.1]octan-4-one, GC-MS (EI) reveals a molecular ion peak ([M]⁺) and a series of fragment ions. publish.csiro.au The fragmentation pathways can be elucidated using high-resolution tandem mass spectrometry (HR-MS/MS) with collision-induced dissociation (CID). This technique allows for the isolation of a specific ion and its subsequent fragmentation, providing detailed structural information. For example, in related dioxabicyclo[3.2.1]octane derivatives, a common fragmentation pathway involves a retro-Diels-Alder cleavage. The use of isotopic labeling, such as with deuterium, can further aid in identifying hydrogen migration patterns and stabilizing key ions during fragmentation.
Table 2: GC-MS (EI) Fragmentation Data for a Derivative of this compound Data for (1S,3S,5R)-3-Benzyl-6,8-dioxabicyclo[3.2.1]octan-4-one publish.csiro.au
| m/z | Relative Intensity (%) | Plausible Fragment |
| 218.1 | trace | [M]⁺ |
| 172.1 | 30 | |
| 144.1 | 52 | |
| 143.1 | 15 | |
| 129.1 | 73 | |
| 117.1 | 17 | |
| 115.1 | 16 | |
| 104.1 | 69 | |
| 92.1 | 14 | |
| 91.1 | 100 | [C₇H₇]⁺ (tropylium ion) |
| 65.1 | 16 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. A thorough analysis of the vibrational spectra of Cyrene has been undertaken to understand its chemical and physical properties. whiterose.ac.uk
The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Interestingly, a doublet is often observed for this carbonyl peak, and the influence of temperature and solvent on this phenomenon has been investigated. whiterose.ac.uk Other significant bands in the IR spectrum correspond to C-O stretching vibrations of the ether linkages and C-H stretching and bending vibrations of the aliphatic backbone. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can help in resolving ambiguities, such as the potential for Fermi resonance. whiterose.ac.uk Theoretical calculations of the vibrational spectra are often used in conjunction with experimental data to aid in the assignment of the observed bands. cdnsciencepub.com
Table 3: Key IR Absorption Bands for a Derivative of this compound Data for (1S,3S,5R)-3-Benzyl-6,8-dioxabicyclo[3.2.1]octan-4-one publish.csiro.au
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3071, 3025 | Aromatic C-H stretch |
| 2961, 2914 | Aliphatic C-H stretch |
| 1724 | C=O stretch |
Chiroptical Methods for Absolute Configuration Determination
Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful techniques for determining the absolute stereochemistry of chiral compounds. While detailed experimental CD and ORD spectra for this compound are not extensively reported in the literature, theoretical calculations of these properties for the broader class of 6,8-dioxabicyclo[3.2.1]octanes have been performed. researchgate.netrsc.org These computational studies, often employing density functional theory (DFT), can predict the chiroptical properties with a high degree of accuracy. researchgate.netrsc.org
The sign and magnitude of the specific rotation ([α]D) and the Cotton effects in the CD spectrum are highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured optical rotation and CD spectra with those predicted by theoretical calculations for a given enantiomer, the absolute configuration can be confidently assigned. researchgate.net For example, DFT calculations have been shown to correctly predict the sign of [α]D for a series of 6,8-dioxabicyclo[3.2.1]octanes. researchgate.net Furthermore, vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, is another powerful technique that can be applied to determine the absolute configuration and conformation of such molecules, especially those lacking a UV-Vis chromophore near their chiral centers. pageplace.de
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
These studies reveal the rigid bicyclic framework of the 6,8-dioxabicyclo[3.2.1]octane system and allow for the unambiguous assignment of the relative stereochemistry of substituents. beilstein-journals.org For example, the X-ray crystal structures of rearrangement products of 6,8-dioxabicyclo[3.2.1]octan-4-ols have been used to definitively assign the configuration of the newly formed stereocenters. beilstein-journals.org The analysis of the crystal packing also provides insights into the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of these compounds. The structural information obtained from the crystalline derivatives serves as a valuable benchmark for understanding the conformational preferences of this compound in solution and for validating the results of computational models.
Chemical Reactivity and Mechanistic Investigations of 5r 6,8 Dioxabicyclo 3.2.1 Octan 4 One
Reactions Involving the Carbonyl Group of (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one
The ketone functionality at the C4 position is a primary site for a range of chemical transformations, including nucleophilic attacks, condensation reactions, and redox chemistry.
Nucleophilic Additions and Condensations at the Ketone Site
The electrophilic carbon of the ketone group in this compound is susceptible to attack by various nucleophiles. Reactions with organometallic reagents, such as Grignard reagents, lead to the formation of tertiary alcohols through attack at the C4 position. Furthermore, the compound participates in Michael additions, a type of conjugate addition, as seen in the condensation reactions with aldehydes. researchgate.net These reactions highlight the dual reactivity of the system, allowing for both direct and conjugate additions depending on the reagents and conditions employed. The inherent chirality and rigid conformation of the bicyclic system often direct these additions to occur with high stereoselectivity. publish.csiro.au
Aldol (B89426) Condensation Mechanisms and Product Characterization
The aldol condensation is a significant reaction for this compound (Cyrene), enabling the formation of new carbon-carbon bonds at the C3 position, adjacent to the carbonyl group. Base-catalyzed, highly stereoselective aldol condensations of Cyrene with a range of aromatic aldehydes have been used to create libraries of exo-cyclic carbohydrate enones. researchgate.net In one study, reactions were conducted using tetramethylguanidine (TMG) as a base, and the resulting products were purified by column chromatography. publish.csiro.au
The self-aldol condensation of Cyrene has also been observed. researchgate.net The characterization of these aldol products is thorough, employing a suite of analytical techniques. The structures of the newly formed compounds are typically confirmed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity. researchgate.netpublish.csiro.au Mass spectrometry (MS) is used to confirm the molecular weight, and for crystalline products, single-crystal X-ray diffraction provides unequivocal structural assignment. researchgate.netpublish.csiro.au
| Aldehyde | Product | Reaction Conditions | Yield |
|---|---|---|---|
| Benzaldehyde | (1S,3E,5R)-3-Benzylidene-6,8-dioxabicyclo[3.2.1]octan-4-one | TMG, 100 °C | Data not specified |
| Various aromatic aldehydes | Library of exo-cyclic carbohydrate enones | Base-catalyzed | Data not specified |
Oxidation and Reduction Chemistry of the Ketone Functionality
The ketone group of this compound can be readily reduced or oxidized. Reduction of the ketone, for instance using sodium borohydride (B1222165) (NaBH₄), yields the corresponding 6,8-dioxabicyclo[3.2.1]octan-4-ols. beilstein-archives.org These reduction reactions often proceed with high stereoselectivity due to the sterically hindered nature of the bicyclic system. beilstein-archives.org
A particularly noteworthy oxidation reaction is the Baeyer-Villiger oxidation. publish.csiro.aupublish.csiro.au This reaction converts the cyclic ketone into a lactone (an ester within a ring), effectively achieving a dehomologation. publish.csiro.au The oxidation of Cyrene and its derivatives using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst can produce valuable chiral synthons such as (S)-γ-hydroxymethyl-α,β-butenolide and S-6-(hydroxymethyl)pyran-2-one. publish.csiro.auune.edu.aud-nb.info A microwave-assisted, one-pot method has been developed using the acidic resin Amberlyst 15 and hydrogen peroxide, which provides high yields and purity, often eliminating the need for chromatographic separation. d-nb.info
Skeletal Rearrangements and Ring Transformations of the Bicyclic Core
Beyond the reactivity of the carbonyl group, the 6,8-dioxabicyclo[3.2.1]octane core itself can undergo significant structural modifications, including skeletal rearrangements and ring expansions, leading to novel bicyclic systems.
Rearrangement of 6,8-Dioxabicyclo[3.2.1]octan-4-ols
The alcohol derivatives obtained from the reduction of this compound, the 6,8-dioxabicyclo[3.2.1]octan-4-ols, are prone to skeletal rearrangements under specific conditions. beilstein-journals.orgnih.gov Treatment of these alcohols with thionyl chloride (SOCl₂) in the presence of pyridine (B92270), or under Appel conditions, induces a fascinating oxygen migration. beilstein-journals.orgbeilstein-archives.orgnih.govresearchgate.net This rearrangement involves the migration of an oxygen atom from the acetal (B89532) bridge (O6 or O8) to the C4 position, forming a new, rearranged bicyclic system. nih.govresearchgate.net For example, this can result in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via a chlorosulfite intermediate. beilstein-journals.orgnih.govresearchgate.net
The outcome of the rearrangement is highly dependent on the stereochemistry of the hydroxyl group at C4. An equatorial C4-OH favors the migration of O8, as it aligns with the σ* orbital, while an axial C4-OH leads to the migration of O6. nih.gov This stereochemical dependence allows for controlled access to different bicyclic frameworks. Earlier studies also reported similar rearrangements promoted by diethylaminosulfur trifluoride (DAST). beilstein-journals.orgnih.govresearchgate.net
| Substrate (C4-OH stereochemistry) | Reagent | Resulting Ring System | Key Observation |
|---|---|---|---|
| Equatorial C4-OH | SOCl₂/pyridine or Appel conditions | 3,8-Dioxabicyclo[3.2.1]octane | O8 migration |
| Axial C4-OH | SOCl₂/pyridine or Appel conditions | 2,4-Dioxabicyclo[2.2.2]octane | O6 migration |
Ring-Expansion Reactions of the Bicyclic System
The bicyclic core of this compound can be expanded, providing access to larger ring systems. A key method for this transformation is the reaction with diazo compounds, such as ethyl diazoacetate, promoted by a Lewis acid. publish.csiro.auune.edu.au This reaction facilitates a one-carbon homologation through insertion into the C3–C4 bond of the ketone. publish.csiro.au The initial product is a ring-expanded β-ketoester, which exists as an equilibrating mixture of diastereomers. publish.csiro.auune.edu.au
Subsequent one-pot hydrolysis and decarboxylation of this intermediate yield the 7,9-dioxabicyclo[4.2.1]nonan-5-one system, a compound referred to as "homocyrene". publish.csiro.au This ring-expansion process transforms the C6 synthon into a chiral C7 synthon, further broadening its synthetic utility. publish.csiro.auune.edu.au The reactivity of homocyrene itself has been explored, including further transformations like Baeyer-Villiger oxidation. publish.csiro.au
| Reagent | Promoter | Intermediate Product | Final Product (after hydrolysis/decarboxylation) |
|---|---|---|---|
| Ethyl diazoacetate | Lewis Acid | Ring-expanded β-ketoester | 7,9-Dioxabicyclo[4.2.1]nonan-5-one (Homocyrene) |
Mechanistic Studies of Oxygen Migration and Bond Cleavage
The 6,8-dioxabicyclo[3.2.1]octane framework is susceptible to skeletal rearrangements, especially when functionalized at the C4 position. researchgate.net These transformations often involve the migration of one of the bridgehead oxygen atoms (O6 or O8) and cleavage of the C-O bonds.
Research has shown that treating 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents such as thionyl chloride (SOCl₂) in pyridine or under Appel conditions (using triphenylphosphine (B44618) and a tetrahalomethane) can induce a skeletal rearrangement. nih.govbeilstein-journals.org This reaction results in an oxygen migration from the C5-position to the C4-position, leading to the formation of a new bicyclic system, such as a 2-chloro-3,8-dioxabicyclo[3.2.1]octane. nih.govacs.org The mechanism for the reaction with thionyl chloride is proposed to proceed through a chlorosulfite intermediate. nih.govacs.org Similarly, the Appel reaction proceeds via an alkoxytriphenylphosphonium intermediate. nih.govresearchgate.net
A critical mechanistic insight is the role of stereochemistry at the C4 position in dictating the reaction's outcome. The rigid conformation of the bicyclic system creates significant steric hindrance, which controls the trajectory of incoming nucleophiles and influences which oxygen atom migrates. It has been observed that the configuration of the hydroxyl group at C4 determines which oxygen atom is properly aligned for migration. nih.gov For instance, when the C4-hydroxyl group is in an equatorial orientation, the O8 atom is anti-periplanar to the C4-O bond, a favorable alignment for migration. beilstein-archives.org This alignment with the σ* orbital of the leaving group at C4 facilitates the migration of O8. nih.gov This stereoelectronic requirement underscores the intricate relationship between the molecule's three-dimensional structure and its reactivity. The formation of an intermediate with oxocarbenium ion character is suggested by the formation of diastereomeric products in some cases. nih.govbeilstein-archives.org
In contrast, analogous allylic alcohols with unsaturation within the ring system may undergo chlorination without the characteristic rearrangement, a phenomenon attributed to the formation of more stable allylic cations. nih.govbeilstein-journals.org
Table 1: Summary of Reagents and Mechanistic Details for Oxygen Migration
| Reagent/Condition | Intermediate | Key Mechanistic Feature | Product Type |
| Thionyl chloride (SOCl₂) / pyridine | Chlorosulfite | Oxygen migration from C5 to C4. nih.govacs.org | 2-chloro-3,8-dioxabicyclo[3.2.1]octane system. acs.org |
| Appel Conditions (e.g., PPh₃, CCl₄) | Alkoxytriphenylphosphonium | Similar oxygen migration via a different intermediate. nih.govresearchgate.net | Rearranged bicyclic system. nih.gov |
| Diethylaminosulfur trifluoride (DAST) | (Not specified) | Substrate-dependent rearrangement and/or fluorination. researchgate.netbeilstein-journals.org | Variety of fluorinated and rearranged products. beilstein-journals.org |
Stereoselective Reactions Facilitated by the this compound Framework
The inherent chirality and conformational rigidity of the this compound scaffold make it a valuable building block and chiral auxiliary in a range of stereoselective reactions. Its well-defined three-dimensional structure can effectively control the facial selectivity of reactions occurring at or near the bicyclic core.
One notable application is in stereoselective polymerization. For example, the condensation of levoglucosenone (B1675106), a closely related unsaturated derivative, with dicarboxylic dihydrazides has been shown to proceed with high stereoselectivity, yielding the E-isomer of the resulting C=N bond almost exclusively. This stereocontrol is retained during polymerization, leading to the formation of chiral polymers with high E/Z selectivity.
The framework has also been employed in stereoselective cycloaddition reactions. When used as a chiral auxiliary, for instance in Diels-Alder reactions, the bulky bicyclic structure can influence the approach of the dienophile, leading to a high degree of stereoselectivity in the formation of the cyclohexene (B86901) product. beilstein-journals.org The stereochemical outcome can often be influenced by the choice of Lewis acid catalyst. beilstein-journals.org
Furthermore, addition reactions to the enone system of levoglucosenone and related derivatives demonstrate the influence of the bicyclic frame. The approach of reagents can occur from either the exo or endo face, leading to potentially two different diastereomers, though one is often strongly favored. researchgate.net For example, nickel-catalyzed hydrogenation of a 7-methylidene-6,8-dioxabicyclo[3.2.1]octane derivative proceeds with high diastereoselectivity. google.com Similarly, the reaction of diazomethane (B1218177) with derivatives can lead to stereoselective cyclopropanation. chemspider.com
Table 2: Examples of Stereoselective Reactions
| Reaction Type | Reagents | Key Stereochemical Outcome |
| Polycondensation | Dicarboxylic dihydrazides | High stereoselectivity for the E-isomer of the C=N bond. |
| Diels-Alder Cycloaddition | Diene and dienophile with the framework as a chiral auxiliary | High stereoselectivity in the formation of the cyclohexene ring. beilstein-journals.org |
| Hydrogenation | H₂, Nickel (Raney) | Diastereoselective reduction of an exocyclic double bond. google.com |
| Aldol Condensation | Aromatic aldehydes | Highly stereoselective formation of exo-cyclic enones. researchgate.net |
| Aziridination | Primary aliphatic amines and 3-iodolevoglucosenone | Diastereoselective formation of aziridines. researchgate.net |
Kinetic and Thermodynamic Aspects of Key Transformations
A comprehensive quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is still an developing area of research. While many studies report reaction conditions and product yields, detailed kinetic data, such as rate constants and activation energies, and thermodynamic parameters are not extensively documented in the literature.
However, some qualitative and comparative kinetic information has been reported. For instance, in radical cascade reactions used to synthesize the 6,8-dioxabicyclo[3.2.1]octane scaffold, it has been noted that the rate constant for a β-(phosphatoxy)alkyl radical migration is significantly faster—by several orders of magnitude—than that for a comparable acyloxy shift. acs.org This highlights the profound effect that the nature of the leaving group has on the kinetics of the rearrangement.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to probe the elementary steps and reaction pathways of transformations involving this bicyclic system. researchgate.net These theoretical investigations provide insights into the transition state energies and reaction mechanisms that would be difficult to determine experimentally. For example, theoretical calculations have been used to support the proposed mechanism involving an oxocarbenium ion intermediate during rearrangement reactions by analyzing the energetics of the proposed pathways. beilstein-archives.org
Thermodynamically, the stability of the bicyclic framework is a key factor in its chemistry. The formation of the 6,8-dioxabicyclo[3.2.1]octane ring system is often a thermodynamically favorable process in certain acid-catalyzed pyrolytic reactions of biomass, such as cellulose (B213188), which allows for its selective production. nih.govbeilstein-journals.org The relative stability of intermediates, such as the preference for the formation of allylic cations over undergoing rearrangement in certain unsaturated substrates, also represents a key thermodynamic consideration that dictates reaction pathways. nih.gov
Table 3: Qualitative Kinetic and Thermodynamic Observations
| Transformation | Aspect | Observation |
| Radical Rearrangement | Kinetics | The rate of β-(phosphatoxy)alkyl radical migration is orders of magnitude greater than acyloxy migration. acs.org |
| Oxygen Migration | Thermodynamics/Kinetics | The stereochemistry at C4 controls the reaction pathway, indicating a high degree of kinetic control based on orbital alignment. nih.gov |
| Formation from Cellulose | Thermodynamics | The selective formation of the related levoglucosenone via acid-assisted pyrolysis suggests a thermodynamically favored pathway. beilstein-journals.org |
| Rearrangement vs. Substitution | Thermodynamics | The formation of a stable allylic cation can be thermodynamically preferred over skeletal rearrangement in unsaturated analogs. nih.gov |
Theoretical and Computational Studies on 5r 6,8 Dioxabicyclo 3.2.1 Octan 4 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in elucidating the electronic structure and stability of (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one. These methods provide a theoretical framework for understanding the molecule's intrinsic properties.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
DFT calculations are a cornerstone in the computational study of this compound, enabling the accurate prediction of its three-dimensional geometry and various spectroscopic properties.
Geometry Optimization: Theoretical geometry optimization of the this compound molecule has been performed using various levels of DFT. These calculations are essential for obtaining a stable, low-energy conformation, which is the foundation for predicting other properties. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles that characterize the bicyclic system.
Spectroscopic Property Prediction: DFT has been successfully employed to predict spectroscopic data, which are crucial for the experimental identification and characterization of the compound.
Infrared (IR) Spectroscopy: Simulated IR spectra have been generated from DFT calculations. For the monomer of Cyrene, these calculations predict a single, distinct carbonyl stretching band. nih.gov This theoretical spectrum serves as a valuable reference for interpreting experimental IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed DFT predictions of the full NMR spectrum for this compound are not extensively published, the methodology has been applied to similar bicyclic systems. For instance, in studies of related dioxabicyclo[3.2.1]octane structures, DFT-calculated NMR spectra have been instrumental in correctly assigning the isomers with a high degree of confidence. researchgate.net This demonstrates the potential and reliability of DFT in predicting the complex NMR spectra of such molecules.
Optical Rotation (OR): The optical rotation of chiral molecules like this compound can be predicted using time-dependent DFT (TD-DFT). These calculations are valuable for determining the absolute configuration of the molecule. researchgate.net
Below is a table summarizing some of the computationally predicted properties for this compound.
| Property | Predicted Value/Information |
| Molecular Formula | C6H8O3 |
| Average Mass | 128.127 g/mol |
| Monoisotopic Mass | 128.047344 g/mol |
| Complexity | 143 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| XLogP3 | -0.2 |
This data is compiled from various chemical databases and computational predictions. lookchem.comchemspider.comepa.gov
Exploration of Potential Energy Surfaces for Reaction Pathways
The exploration of potential energy surfaces (PES) using DFT is crucial for understanding the reaction mechanisms and stability of isomers of this compound and its derivatives.
In a study on the acid-catalyzed rearrangement of a related 6,8-dioxabicyclo[3.2.1]octane system, DFT calculations were employed to map the potential energy surface. researchgate.net This allowed for a comparison of the relative energies of the reactant, transition state, and product, providing insight into the thermodynamic favorability of the rearrangement. Although the energy differences were small, the calculations correctly suggested that the rearrangement was plausible. researchgate.net Such studies are vital for predicting the outcomes of chemical reactions and for designing synthetic routes. The 6,8-dioxabicyclo[3.2.1]octane system is known to undergo various bond-cleavage and rearrangement reactions when modified at the 4-position. beilstein-journals.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, particularly its conformational changes and interactions in a condensed phase.
Conformational Dynamics of the Bicyclic System
The rigid bicyclic structure of this compound limits its conformational freedom. However, subtle conformational dynamics can still play a role in its properties and reactivity. MD simulations can track the atomic movements over time, providing a detailed picture of the accessible conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule interacts with other molecules and accommodates geometric changes during chemical reactions.
Intermolecular Interactions relevant to its Role as a Solvent
MD simulations have been extensively used to investigate the intermolecular interactions of this compound, which are fundamental to its function as a solvent. nih.gov
Solvent Properties: MD simulations have been employed to predict key physical properties of Cyrene, such as its density and viscosity, over a range of temperatures. nih.gov These predictions are crucial for industrial applications and for understanding its behavior in chemical processes.
Interaction with Water: A significant finding from MD simulations and experimental work is the interaction of Cyrene with water. The ketone group of Cyrene can react with water to form the corresponding geminal diol. mdpi.com This transformation significantly alters the polarity of the solvent by introducing two hydrogen-donor groups. This dynamic equilibrium between the ketone and gem-diol forms is a key factor in the tunable solubility properties of Cyrene-water mixtures.
In Silico Prediction of Reactivity and Selectivity
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, providing valuable guidance for experimental work. For this compound, such predictions are crucial for understanding its chemical behavior and for designing new synthetic applications.
The reactivity of Cyrene has been investigated in various organic reactions, including its use as a reactant in diastereoselective Passerini three-component reactions. nih.gov In this study, DFT calculations were performed to understand the high reactivity and the observed diastereoselectivity. The theoretical results, in conjunction with experimental findings, suggested that both kinetic and thermodynamic factors contribute to the reaction outcome. nih.gov
A key concept in predicting reactivity is Frontier Molecular Orbital (FMO) theory . wikipedia.orgyoutube.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals can provide significant insights into the reactivity and selectivity of a reaction. For instance, the HOMO of a nucleophile will interact with the LUMO of an electrophile. By analyzing the FMOs of this compound, it is possible to predict which sites are most likely to be involved in nucleophilic or electrophilic attack.
The table below outlines some of the key computational findings related to the reactivity of this compound.
| Computational Method | Application | Key Findings |
| DFT | Passerini Reaction | Cyrene exhibits high reactivity. The diastereoselectivity is influenced by both kinetic and thermodynamic factors. |
| DFT | Rearrangement Reactions | Calculations of the potential energy surface can predict the feasibility and outcome of skeletal rearrangements of the dioxabicyclo[3.2.1]octane core. |
| MD Simulations | Solvent Behavior | Predictions of physical properties like density and viscosity. Elucidation of the interaction with water to form a geminal diol, which modifies the solvent's polarity. |
| FMO Theory | General Reactivity | The analysis of HOMO and LUMO energies and distributions can predict the sites of nucleophilic and electrophilic attack, thus guiding the understanding of its chemical reactions. |
Computational Assessment of Green Chemistry Metrics for its Applications
The evaluation of a chemical's environmental credentials has moved beyond qualitative descriptions to quantitative, data-driven assessments using green chemistry metrics. For this compound, known commercially as Cyrene™, its primary application as a bio-based, dipolar aprotic solvent makes it a prime candidate for such analysis, particularly as a replacement for controversial solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.commdpi.com Computational and data-driven assessments of Cyrene's green profile focus on its lifecycle, inherent properties, and performance in chemical reactions.
Several key metrics are used to quantify the "greenness" of a chemical process. These metrics provide a framework for comparing the sustainability of different synthesis routes or solvent choices.
Process Mass Intensity (PMI): This holistic metric calculates the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) or product. A lower PMI indicates a more efficient and less wasteful process. rsc.orgrsc.orgspecialchem.com
E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. It directly quantifies waste generation, with an ideal value of 0. rsc.orgyoutube.comlibretexts.org Water is often excluded from the calculation unless it is significantly contaminated. libretexts.org
Atom Economy (AE): A theoretical concept, Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. It is a measure of the efficiency of a reaction at the atomic level. rsc.org
Life Cycle Assessment (LCA): LCA is a comprehensive method for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to disposal or recycling ("grave"). It can quantify impacts such as global warming potential (carbon footprint). sigmaaldrich.com
A significant part of the computational assessment of Cyrene involves comparing its physical and toxicological properties against the solvents it aims to replace. These properties are critical inputs for any process modeling or risk assessment. Cyrene is derived from renewable cellulose (B213188) in a two-step process and is biodegradable, non-mutagenic, and non-toxic. researchgate.netrsc.org In contrast, solvents like DMF and NMP are under increasing regulatory scrutiny due to their reproductive toxicity. specialchem.comrsc.org
Below is a data table comparing the key properties of Cyrene with common dipolar aprotic solvents, compiled from various research findings. sigmaaldrich.commdpi.commonash.edu
Table 1: Comparative Physical and Safety Properties of Solvents
| Property | This compound (Cyrene™) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
|---|---|---|---|---|
| Source | Bio-based (Cellulose) | Petroleum-based | Petroleum-based | Petroleum-based |
| Density (g/mL) | 1.25 | 1.03 | 0.95 | 1.1 |
| Boiling Point (°C) | 227 | 202 | 153 | 189 |
| Flash Point (°C) | 108 | 91 | 58 | 87 |
| Toxicity Profile | Non-toxic, Non-mutagenic | Reproductive Toxin (H360D) | Reproductive Toxin (H360D) | Low Toxicity |
| Biodegradability | Readily biodegradable | Not readily biodegradable | Not readily biodegradable | Not readily biodegradable |
This table is interactive. You can sort the data by clicking on the column headers.
Quantitative sustainability assessments like Life Cycle Assessment (LCA) provide a more holistic view of a solvent's environmental impact. An independent LCA demonstrates that the production of Cyrene™ has a carbon footprint up to 80% lower than that of NMP and DMF. oqema.com This significant reduction in global warming potential is a key quantitative metric supporting its designation as a green solvent.
Furthermore, specific analytical methodologies have been developed to score the "greenness" of a process. The AGREE (Analytical GREEnness) tool, for example, evaluates the greenness of analytical methods based on the 12 principles of Green Analytical Chemistry. In a study evaluating Cyrene as a mobile phase in chromatography, the Cyrene-based method showed a superior AGREE score compared to methods using traditional solvents like acetonitrile, providing a quantitative measure of its environmental friendliness in an analytical application. researchgate.net
Amide and Urea Synthesis: Cyrene has been successfully used as a replacement for DMF in HATU-mediated amide coupling and in the synthesis of ureas from isocyanates. mdpi.com These reactions are fundamental in the pharmaceutical industry, and replacing a reprotoxic solvent without compromising yield is a significant step towards greener manufacturing. specialchem.com
Palladium-Catalyzed Cross-Coupling: In reactions like the Mizoroki-Heck reaction, Cyrene has been demonstrated as an effective solvent, utilizing a Pd/C catalyst. rsc.org Studies have shown that for certain cross-coupling reactions, Cyrene can provide comparable or even higher yields than traditional solvents. researchgate.net The ability to recycle the solvent further enhances the green credentials of the process. rsc.org
Inorganic Synthesis: The synthesis of ruthenium(II) polypyridyl complexes, which traditionally uses DMF, was successfully adapted to use Cyrene. The process in Cyrene at 110°C for 8 hours achieved an 89% yield, outperforming the 68% yield obtained in DMF. This demonstrates that Cyrene can also act as a reducing agent, similar to DMF, while offering a much better safety and environmental profile. rsc.org
Applications of 5r 6,8 Dioxabicyclo 3.2.1 Octan 4 One in Advanced Organic Synthesis and Materials Science
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one as a Chiral Building Block in Complex Molecule Synthesis
The unique stereochemistry and structural rigidity of this compound make it an excellent starting material for the synthesis of a wide array of complex chiral molecules. beilstein-journals.org Its bicyclic system can be selectively manipulated and transformed, allowing chemists to introduce multiple stereocenters with a high degree of control.
Synthesis of Optically Active Pyran Derivatives and Related Heterocycles
The 6,8-dioxabicyclo[3.2.1]octane skeleton is a direct precursor to various functionalized and optically active pyran derivatives. The inherent chirality of the starting material is transferred to the pyran products, which are important scaffolds in many biologically active compounds.
Research has demonstrated that aminonitriles prepared from (1S,5R)-6,8-dioxabicyclo cymitquimica.comnih.govoctan-4-one can be reacted with Grignard reagents, such as phenylmagnesium bromide, to yield diastereomeric 4-amino-4-phenyl pyran derivatives. nih.gov Furthermore, synthetic strategies involving the ring-opening and rearrangement of the bicyclic system provide access to highly substituted 3,4-dihydropyrans. researchgate.net A notable transformation involves skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, which are readily derived from the title ketone. Treatment with reagents like thionyl chloride can induce an oxygen migration, leading to the formation of novel heterocyclic systems such as 2-chloro-3,8-dioxabicyclo[3.2.1]octanes, which serve as versatile intermediates. beilstein-journals.orgnih.govbeilstein-archives.org
Utilization in the Construction of Natural Products and their Analogues
The structural motifs present in this compound are found within the core of numerous natural products, making it a valuable starting point for their total synthesis. Its application as a chiral building block has been successfully demonstrated in the synthesis of various biologically significant molecules.
Examples of its utility include:
Pheromones: The framework has been used to construct insect pheromones like (±)-Frontalin. researchgate.netrsc.org
Cytotoxic Norsesterterpenes: It has been employed in a stereocontrolled synthesis of (+)-Rhopaloic Acid A, a potent cytotoxic agent isolated from marine sponges. researchgate.net
Enzyme Inhibitors: The core of squalestatin, a potent inhibitor of squalene (B77637) synthase, has been synthesized using this chiral building block.
Other Bioactive Compounds: The related compound levoglucosenone (B1675106), which is easily converted to this compound, has been used in the synthesis of phytosphingosine (B30862) and chiral dairy lactones. d-nb.infoedgehill.ac.uk The 3,8-Dioxabicyclo[3.2.1]octane skeleton is also present in analogues of the antifertility agent zoapatanol. acs.org
Role in the Preparation of Chiral Intermediates for Fine Chemical Production
This compound serves as a versatile platform chemical for the production of a variety of chiral intermediates used in the fine chemical, pharmaceutical, and agrochemical industries. cymitquimica.combeilstein-journals.org Its derivatives are valuable precursors for molecules with specific stereochemical requirements.
Key transformations and intermediates include:
Baeyer-Villiger Oxidation: This reaction on derivatives of the title compound provides access to chiral γ-butyrolactones, which are important structural units in many pharmaceuticals and natural products. d-nb.infoedgehill.ac.uk
Skeletal Rearrangements: As previously mentioned, reagents like thionyl chloride or Appel conditions can induce rearrangements to form novel bicyclic systems. beilstein-journals.orgnih.gov These rearranged products are themselves useful chiral building blocks for constructing complex molecules like C-nucleosides. beilstein-journals.orgbeilstein-archives.org
Functionalization: The ketone functionality can be readily transformed. For instance, reduction yields the corresponding alcohols, which can be further functionalized. Alkylation at the C5 position followed by reduction provides access to a range of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols. nih.govbeilstein-archives.org
This compound as a Chiral Auxiliary in Asymmetric Reactions
Beyond its role as a structural precursor, the chiral scaffold of this compound can be leveraged to direct the stereochemical outcome of reactions. By temporarily attaching it to a prochiral substrate, it acts as a chiral auxiliary, influencing the approach of reagents to create a new stereocenter with high selectivity. beilstein-journals.orgnih.gov
Diastereoselective Control in Cycloaddition Reactions (e.g., Diels-Alder)
A family of chiral auxiliaries has been developed from dihydrolevoglucosenone (Cyrene). researchgate.net These auxiliaries, featuring alcohol and π-stacking phenyl substituents, are prepared in high yield and can be attached to dienophiles, such as by forming acrylate (B77674) esters. These modified dienophiles then participate in Diels-Alder reactions, where the bulky, rigid auxiliary effectively shields one face of the double bond, leading to highly diastereoselective cycloadditions. researchgate.net The auxiliary can be cleaved after the reaction, yielding an enantiomerically enriched product and allowing for the recovery of the auxiliary.
Table 1: Diastereoselectivity in Diels-Alder reactions using a chiral auxiliary derived from this compound. Data sourced from researchgate.net.
Enantioselective Conjugate Additions and Related Transformations
The same family of chiral auxiliaries derived from this compound has proven effective in controlling stereochemistry in conjugate addition reactions. researchgate.net In the sulfa-Michael reaction, where a thiol adds to an α,β-unsaturated ester, the chiral auxiliary directs the nucleophilic attack to one face of the molecule. This results in the formation of the adduct with high diastereoselectivity. The reaction is promoted by inorganic bases, with potassium salts showing particularly good results. researchgate.net This methodology provides a reliable route to enantiomerically enriched β-thio-substituted carbonyl compounds.
Another related transformation is the conjugate addition of stabilized ylides to the α,β-unsaturated precursor, levoglucosenone. While unstabilized ylides tend to perform 1,2-additions to form epoxides, stabilized sulfonium (B1226848) ylides undergo 1,4-conjugate addition to selectively form cyclopropane (B1198618) derivatives with high diastereoselectivity. thieme.de This demonstrates how the inherent structure of the bicyclic system can direct different classes of reagents to achieve specific and stereocontrolled outcomes.
Table 2: Diastereoselectivity in the sulfa-Michael addition to α,β-unsaturated esters bearing a chiral auxiliary derived from this compound. Data sourced from researchgate.net.
This compound (Cyrene) as a Bio-based, Sustainable Solvent in Green Chemistry
Cyrene™ is recognized as a green and sustainable alternative to traditional dipolar aprotic solvents. mdpi.com It is derived from the pyrolysis of cellulose (B213188) to produce levoglucosenone, which is then hydrogenated to yield dihydrolevoglucosenone, the chemical name for Cyrene™. researchgate.netmdpi.com This production process is noted for being nearly energy-neutral. merckgroup.comacs.org
Enabling Sustainable Synthesis: Cross-Coupling Reactions (Mizoroki-Heck, Suzuki-Miyaura) and Other Catalytic Processes
Cyrene™ has proven to be an effective medium for various critical catalytic reactions in organic synthesis, often outperforming or matching traditional solvents while offering a superior environmental profile. monash.edu It has been successfully employed as a greener substitute for solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) in several industrially significant carbon-carbon bond-forming reactions. mdpi.comacs.org
Research has demonstrated Cyrene's suitability in palladium-catalyzed cross-coupling reactions, which are fundamental in the pharmaceutical and agrochemical industries. merckgroup.commdpi.com A mild and robust method for the Suzuki-Miyaura coupling has been developed using Cyrene™, achieving high yields and showing excellent functional group tolerance on both small and large scales. acs.org Similarly, it has been used as a viable alternative solvent for the Sonogashira and Mizoroki-Heck reactions. sigmaaldrich.comnih.govresearchgate.net
Beyond cross-coupling, Cyrene™ facilitates other important catalytic processes. It has been used for HATU-mediated amide bond formation, one of the most common reactions in drug discovery. merckgroup.commdpi.com Additionally, an efficient and waste-minimizing method for synthesizing ureas from isocyanates and secondary amines has been established in Cyrene™, featuring a simple work-up procedure where the product precipitates upon the addition of water. acs.org In some protocols, Cyrene™ has shown the ability to act as both a solvent and a catalyst, attributed to its polarity. rsc.org
Table 1: Performance of Cyrene™ in Various Catalytic Reactions
| Reaction Type | Substrates | Catalyst System | Key Finding | Reference(s) |
| Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Palladium-based | High yields, good functional group tolerance; direct replacement for DMF, THF, 1,4-dioxane. | acs.orgresearchgate.net |
| Mizoroki-Heck Reaction | Aryl halides and alkenes | Palladium-based | Comparable performance to NMP and DMSO. | nih.govresearchgate.net |
| Sonogashira Coupling | Aryl halides and terminal alkynes | Palladium-based | Mild and robust methods developed as an alternative to traditional solvents. | mdpi.comsigmaaldrich.com |
| Amide Bond Formation | Carboxylic acids and amines | HATU | Suitable replacement for DMF in a fundamental reaction for drug discovery. | merckgroup.comsigmaaldrich.com |
| Urea Synthesis | Isocyanates and secondary amines | Catalyst-free | Efficient, waste-minimizing method with simple water precipitation work-up. | merckgroup.comacs.org |
Life Cycle Assessment and Environmental Impact of its Use in Process Chemistry
The environmental credentials of this compound are a significant driver of its adoption. Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040/14044) used to quantify the environmental impacts of a product throughout its life cycle, from "cradle-to-gate" or "cradle-to-grave". afyren.comresearchgate.net Studies show that Cyrene™ has a considerably smaller cradle-to-gate global warming potential compared to its petroleum-based counterparts like NMP. sigmaaldrich.com
Its production from non-food cellulose is a key advantage, utilizing a renewable feedstock. acs.org The manufacturing process is designed to be nearly energy-neutral and releases only water into the environment. merckgroup.comacs.org At its end-of-life, Cyrene™ does not produce harmful NOx or SOx by-products upon incineration, as it lacks nitrogen and sulfur heteroatoms. researchgate.netacs.org It is readily biodegradable, with studies showing 99% degradation to carbon dioxide and water within 14 to 28 days. researchgate.netnih.gov According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as "practical non-toxic" to the environment. researchgate.netnih.gov
Replacement of Traditional Aprotic Solvents in Academic and Industrial Applications
There is a strong regulatory and safety-driven demand to replace traditional dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). sigmaaldrich.com These solvents are classified as Substances of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to their reproductive toxicity. merckgroup.comacs.org Cyrene™, which lacks the amide functionality associated with this toxicity, presents a safer, bio-based alternative. acs.org
Cyrene™ has been successfully substituted for DMF and NMP in a multitude of academic and industrial applications. mdpi.comacs.org Notable examples include:
Graphene Processing: Dispersions of graphene in Cyrene™ have been found to be an order of magnitude more concentrated than those in NMP. acs.org This allows for the production of larger, less defective graphene flakes and higher quality graphene inks, potentially lowering manufacturing costs. merckgroup.comacs.org
Metal-Organic Frameworks (MOFs): Cyrene™ has been used as an alternative to DMF in the synthesis of MOFs. acs.orgresearchgate.net
Membrane Fabrication: It has been used to create polymeric membranes for filtration applications. mdpi.comcirca-group.com
Drug Discovery: Besides its role in amide couplings, it has been used in the synthesis of ureas and other reactions relevant to the pharmaceutical industry. merckgroup.comsigmaaldrich.com
Polymer Chemistry and Materials Science Applications of this compound Derivatives
The utility of this compound extends beyond its role as a solvent into the realm of polymer and materials science, where its derivatives serve as valuable building blocks for new bio-based materials. beilstein-journals.orgnih.gov
Monomer and Co-monomer in Polymerization Reactions
The unique chiral structure of Cyrene™ makes it a promising platform molecule for creating new polymers. rsc.orgrsc.org Researchers have successfully transformed the green solvent into its methacrylic derivative, referred to as m-Cyrene, creating a novel bio-derived monomer. rsc.orgresearchgate.net
The polymerization of m-Cyrene has been studied using various techniques, including bulk, solution, and emulsion polymerization, with emulsion polymerization found to produce higher yields and molecular weights. rsc.orgresearchgate.net Interestingly, when Cyrene™ itself was used as the solvent for the polymerization of its own derivative (m-Cyrene), it proved to be the most effective medium, resulting in the highest polymerization rate, yield, and molecular weight compared to other green solvents. rsc.orgresearchgate.net Reactivity ratio calculations have shown that m-Cyrene is more reactive than isobornyl methacrylate (B99206) (IBMA), another bio-derived monomer. rsc.org Furthermore, m-Cyrene has been successfully copolymerized with various other monomers, such as styrene (B11656) and different methacrylates, demonstrating its versatility in creating a range of new bio-based polymers. researchgate.net
Table 2: Polymerization of Methacrylic Cyrene (m-Cyrene)
| Polymerization Technique | Solvent | Key Outcome | Reference(s) |
| Solution Polymerization | Various green solvents | Cyrene™ as a solvent gave the highest yield and molecular weight. | rsc.orgresearchgate.net |
| Emulsion Polymerization | Water | Higher yields and molecular weights compared to solution polymerization. | rsc.orgresearchgate.net |
| Bulk Polymerization | No solvent | Studied as a method for polymerization. | rsc.orgresearchgate.net |
| Copolymerization | Cyrene™ | Successfully copolymerized with styrene and various methacrylates. | researchgate.net |
Development of Bio-based Polymer Additives and Advanced Polymeric Materials
The derivatives of this compound are being utilized to create advanced polymeric materials and bio-based additives. mdpi.com The homopolymer derived from the emulsion polymerization of m-Cyrene exhibits a high glass transition temperature (192 °C) and good thermal stability (up to ~266 °C). rsc.org These properties make it a candidate for applications requiring high thermal and mechanical performance. rsc.org Cytotoxicity testing has also confirmed the non-toxic nature of the m-Cyrene monomer. rsc.org
In materials science, Cyrene™ and its derivative, Cygnet 0.0, have been explored for manufacturing new polymeric membranes from materials like cellulose acetate, polysulfone, and polyimide. nih.govnih.govresearchgate.net These membranes, used in separation technologies such as water purification, have shown controllable pore sizes and increased thermal stability compared to those made with NMP. circa-group.comnih.gov Cyrene™ has also been investigated for creating bioplastic films from cellulose acetate, which could have applications in agriculture as mulching films due to their high affinity for water and biodegradability. dntb.gov.ua Furthermore, Cyrene™ has been used to prepare poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are biodegradable polymeric systems with potential applications in drug delivery. mdpi.comresearchgate.net
Biosynthesis and Natural Product Context of the 6,8 Dioxabicyclo 3.2.1 Octane Framework
Pyrolytic and Biogenic Pathways to Levoglucosenone (B1675106) from Cellulose (B213188)
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one, commonly referred to as Levoglucosenone (LGO), is not a direct biogenic product but is rather a result of the thermal decomposition of cellulose, a primary component of biomass. wikipedia.orgfrontiersin.org The principal route to LGO is the acid-catalyzed pyrolysis of cellulosic materials. wikipedia.orgresearchgate.net This process involves heating cellulose in the presence of an acid, which facilitates a series of dehydration and cyclization reactions. orgsyn.org
The mechanism for LGO formation from cellulose is complex and thought to proceed through several intermediates. researchgate.net Initially, cellulose undergoes depolymerization to form the anhydrosugar Levoglucosan (LGA). acs.orgrsc.org In the presence of an acid catalyst and under anhydrous or low-water conditions, LGA is then dehydrated to yield LGO. rsc.orgrsc.org The reaction pathway is sensitive to conditions; for instance, the presence of water can lead to the hydrolysis of LGA to glucose, which then forms 5-hydroxymethylfurfural (B1680220) (HMF) instead of LGO. rsc.orgrsc.orgosti.gov
Various catalytic strategies have been developed to optimize the yield of LGO from cellulose and lignocellulosic biomass. acs.org These include the use of homogenous acid catalysts like sulfuric acid and phosphoric acid, as well as solid acid catalysts. rsc.orgnih.govaiche.org The choice of solvent also plays a critical role, with polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and γ-valerolactone (GVL) found to improve yields by promoting the swelling of cellulose and inhibiting side reactions. wikipedia.orgrsc.orgresearchgate.net Research has shown that using these solvents can lead to LGO yields of up to 51% under relatively mild conditions. researchgate.net Microwave-assisted pyrolysis is another method that has been explored for LGO production. wikipedia.org
| Catalyst/Solvent System | Temperature (°C) | Feedstock | Max. LGO Yield (wt%) | Reference(s) |
| Sulfuric Acid (0.05 M) | 270 | Bagasse | 7.58 | nih.gov |
| H₃PO₄ (3-5 wt%) | 270 - 350 | Bagasse | ~6.26 (21% lower than H₂SO₄) | nih.gov |
| Sulfuric Acid (5%) / Sulfolane | 240 - 280 | Cellulose | 42 (carbon %) | orgsyn.org |
| Sulfuric Acid / THF | 170 - 230 | Cellulose | 51 (carbon %) | researchgate.net |
| Propylsulfonic acid functionalized silica (B1680970) / THF | Not specified | Levoglucosan | 59 (selectivity %) | rsc.orgrsc.org |
| Sulfuric Acid / GVL (Flow reactor) | 172 | Cellulose | 65 (carbon %) | aiche.org |
This table presents a selection of research findings on Levoglucosenone (LGO) production.
Occurrence of Related Bicyclic Systems in Natural Products
The 6,8-dioxabicyclo[3.2.1]octane skeleton is a recurring structural unit in a wide array of natural products with diverse biological activities. nih.govacs.orgresearchgate.netfigshare.comnih.govoregonstate.edu This rigid bicyclic ketal framework allows for precise three-dimensional positioning of functional groups, which is often crucial for biological function. rsc.org These natural products are synthesized by various organisms, from insects to microbes, and play significant ecological roles.
Notable examples include insect pheromones such as Frontalin (1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane), which acts as an aggregation pheromone for bark beetles, and Brevicomin, another beetle pheromone. nih.gov The zaragozic acids and saliniketals are complex microbial metabolites that feature the 6,8-dioxabicyclo[3.2.1]octane core and exhibit potent biological activities. rsc.org The development of synthetic strategies to construct this framework is an active area of research, driven by the desire to access these and other bioactive molecules. acs.orgresearchgate.netfigshare.comacs.org
| Compound Name | Structure | Natural Source/Context | Reference(s) |
| (+)-exo-Brevicomin | 6,8-Dioxabicyclo[3.2.1]octane derivative | Pheromone of the Western pine beetle (Dendroctonus brevicomis) | nih.govoregonstate.edu |
| Frontalin | 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane | Aggregation pheromone in bark beetles (Dendroctonus spp.) | |
| Zaragozic Acids | Complex polyketides containing the bicyclic ketal core | Fungal metabolites, potent inhibitors of squalene (B77637) synthase | rsc.org |
| Saliniketals | Polyketide natural products | Marine actinomycetes (Salinispora species) | rsc.org |
| Psoracorylifol B | Meroterpenoid | Psoralea corylifolia | nih.govacs.org |
| Attenol B | Polyketide | Marine sponge | nih.govacs.org |
This table highlights examples of natural products containing the 6,8-dioxabicyclo[3.2.1]octane skeleton.
Enzymatic and Biocatalytic Transformations Related to the Dioxabicyclo[3.2.1]octane Scaffold
The chiral nature and dense functionality of Levoglucosenone (LGO) and its derivatives make them attractive substrates for enzymatic and biocatalytic transformations. frontiersin.orgnih.gov These biological methods offer sustainable and highly selective routes to valuable chemical entities.
One significant transformation is the enzymatic reduction of LGO. For instance, alkene reductases from the Old Yellow Enzyme (OYE) family, such as OYE 2.6 from Pichia stipitis, have been successfully used to reduce the carbon-carbon double bond of LGO to produce Dihydrolevoglucosenone (Cyrene®), a bio-based aprotic solvent. rsc.org This enzymatic process can achieve high conversion and selectivity, avoiding the formation of by-products. rsc.org
The Baeyer-Villiger oxidation, a reaction that converts a ketone to an ester or lactone, can also be performed biocatalytically on this scaffold. wikipedia.org Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze this oxidation using molecular oxygen and a cofactor like NADPH. wikipedia.orgrsc.orgrsc.org These enzymes have been shown to act on various cyclic and bicyclic ketones. rsc.orgrsc.org For example, monooxygenases from microorganisms like Acinetobacter calcoaceticus and Pseudomonas putida have been utilized for the Baeyer-Villiger oxidation of bicyclic ketones, demonstrating the potential for creating novel lactones from the 6,8-dioxabicyclo[3.2.1]octane framework. rsc.orgrsc.org While direct enzymatic oxidation of LGO to a carbonate has not been described, a multifunctional BVMO has been identified that can form a carbonate within a larger macrocyclic natural product, expanding the known catalytic scope of these enzymes. nih.gov
Furthermore, enzymatic hydrolysis has been applied to polymers derived from the 6,8-dioxabicyclo[3.2.1]octane scaffold. For example, renewable copolyesters synthesized from LGO-derived monomers have been shown to be susceptible to degradation by lipases, such as the one from Thermomyces lanuginosus. nih.govnih.gov This demonstrates a potential route for the biodegradation of materials derived from this bio-based platform.
| Enzyme/Enzyme Class | Substrate Type | Transformation | Product(s) | Reference(s) |
| Alkene Reductase (OYE 2.6) | Levoglucosenone (LGO) | Reduction of C=C double bond | Dihydrolevoglucosenone (Cyrene®) | rsc.org |
| Baeyer-Villiger Monooxygenase (BVMO) | Bicyclic ketones | Baeyer-Villiger Oxidation | Bicyclic lactones | wikipedia.orgrsc.orgrsc.org |
| Lipase (Thermomyces lanuginosus) | LGO-derived copolyesters | Hydrolysis | Degraded polymer fragments | nih.govnih.gov |
This table summarizes key enzymatic transformations involving the 6,8-dioxabicyclo[3.2.1]octane scaffold.
Future Directions and Emerging Research Avenues for 5r 6,8 Dioxabicyclo 3.2.1 Octan 4 One Research
Exploration of Novel Stereoselective Transformations and Rearrangements of the Bicyclic Core
The rigid, chiral scaffold of (5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one and its derivatives is a fertile ground for discovering novel chemical transformations. Future research is focused on harnessing the inherent reactivity of this bicyclic system to generate unique molecular architectures. The 6,8-dioxabicyclo[3.2.1]octane system is known to undergo various bond-cleavage reactions and rearrangements, particularly when functionalized at the C4-position. nih.govbeilstein-journals.orgresearchgate.net
Recent studies have demonstrated that derivatives such as 6,8-dioxabicyclo[3.2.1]octan-4-ols can undergo skeletal rearrangements when treated with reagents like thionyl chloride in pyridine (B92270) or under Appel conditions. nih.govresearchgate.net These reactions induce an oxygen migration from the C5 to the C4 position, yielding a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.govresearchgate.netresearchgate.net Earlier work showed that diethylaminosulfur trifluoride (DAST) also promotes rearrangements, with the reaction's outcome being highly dependent on the substrate. nih.govbeilstein-journals.orgresearchgate.net The stereochemistry of the C4-hydroxyl group has a decisive influence on the rearrangement pathway; an equatorial hydroxyl group leads to the migration of the O8 oxygen atom to form 3,8-dioxabicyclo[3.2.1]octanes, whereas an axial hydroxyl favors O6 migration, resulting in 2,4-dioxabicyclo[2.2.2]octanes. nih.gov
Other emerging transformations include:
Ring-Expansion Reactions: The reaction of the bicyclic core with ethyl diazoacetate, promoted by a Lewis acid, can expand the ring to form a 7,9-dioxabicyclo[4.2.1]nonan-5-one system, termed homocyrene. publish.csiro.auresearchgate.net
Radical Cascades: A 1,5-hydrogen atom transfer followed by a Surzur–Tanner rearrangement has been successfully applied to create 4-deoxy-6,8-dioxabicyclo[3.2.1]octane scaffolds from C-glycosyl compounds. nih.gov
Oxidative Cleavage: The Baeyer–Villiger oxidation of the bicyclic ketone and its derivatives is a valuable transformation for producing lactones, such as S-6-(hydroxymethyl)pyran-2-one, which is a precursor to jasmine lactone. publish.csiro.auresearchgate.net
These novel reactions significantly broaden the synthetic utility of the this compound core, providing access to a diverse range of chiral building blocks. beilstein-journals.orgbeilstein-archives.org
Table 1: Summary of Key Rearrangements and Transformations of the 6,8-Dioxabicyclo[3.2.1]octane Core
| Starting Material Type | Reagents/Conditions | Key Transformation | Product Core Structure | Citations |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | SOCl₂/pyridine or Appel conditions | Skeletal rearrangement via O-migration | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane | nih.govresearchgate.netbeilstein-archives.org |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ols | Diethylaminosulfur trifluoride (DAST) | Fluorination and skeletal rearrangement | Substrate-dependent | nih.govbeilstein-journals.orgresearchgate.net |
| 6,8-Dioxabicyclo[3.2.1]octan-4-one | Ethyl diazoacetate, Lewis acid | One-carbon ring expansion | 7,9-Dioxabicyclo[4.2.1]nonan-5-one | publish.csiro.auresearchgate.net |
| C-glycosyl methanol (B129727) derivatives | n-Bu₃SnH, (TMS)₃SiH | 1,5-HAT/Surzur–Tanner rearrangement | 4-Deoxy-6,8-dioxabicyclo[3.2.1]octane | nih.gov |
| 6,8-Dioxabicyclo[3.2.1]octan-4-one derivatives | m-CPBA or KMnO₄-H₂SO₄-H₂O | Baeyer–Villiger oxidation | Spirojoined butanolides/lactones | publish.csiro.auresearchgate.net |
| 2,8-Dioxabicyclo[3.2.1]octane derivative | Acid-catalysed hydrolysis | Molecular rearrangement | 6,8-Dioxabicyclo[3.2.1]octane | rsc.org |
Expanding the Scope of this compound as a Chiral Building Block in Multi-step Synthesis
As a readily available chiral platform chemical from biorenewable sources, this compound is an attractive starting material for the total synthesis of complex molecules. nih.govbeilstein-journals.org Its rigid bicyclic nature enables highly diastereoselective reactions, which is a significant advantage in multi-step synthesis. publish.csiro.au
Future research aims to broaden its application in synthesizing a wider array of valuable compounds. Its utility has already been demonstrated in the synthesis of:
Pharmaceutical Intermediates: The hydrogenated derivative of its parent compound, levoglucosenone (B1675106), was used to prepare an intermediate for the HIV protease inhibitor indinavir. researchgate.net
Bioactive Natural Products: The 6,8-dioxabicyclo[3.2.1]octane core is present in many biologically active natural products. nih.gov Synthetic strategies, such as a ketalization/ring-closing metathesis (K/RCM) approach, have been developed to construct this core en route to molecules like didemniserinolipids. nih.gov
Conformationally Restricted Nucleoside Analogues: Derivatives such as 6-hydroxy-3,8-dioxabicyclo[3.2.1]octane (HDBO) are components of bioactive compounds and can be synthesized efficiently from chiral glyceraldehyde synthons. acs.org
C-Glycosides: The stereochemistry of the bicyclic system makes it a suitable precursor for the targeted synthesis of C-glycoside analogues, potentially avoiding the anomeric mixtures that can result from other methods. nih.govbeilstein-journals.org
The development of modular and efficient routes to the 6,8-dioxabicyclo[3.2.1]octane scaffold could be highly valuable for diversity-oriented synthesis, enabling the creation of libraries of novel compounds for biological screening. nih.gov
Table 2: Applications of this compound in Multi-step Synthesis
| Target Molecule/Class | Synthetic Strategy | Significance | Citations |
| Indinavir Precursor | Aldol (B89426) chemistry on the hydrogenated bicyclic core | Access to antiviral drug intermediates from biomass | researchgate.net |
| Didemniserinolipids | Ketalization/Ring-Closing Metathesis (K/RCM) | Synthesis of natural products with the 6,8-dioxabicyclo[3.2.1]octane core | nih.gov |
| 6-Hydroxy-3,8-dioxabicyclo[3.2.1]octane (HDBO) Derivatives | Asymmetric synthesis from (R)-2,3-O-isopropylideneglyceraldehyde | Access to bioactive nucleoside analogues | acs.org |
| C-Glycoside Analogues | Rearrangement of C4-functionalized derivatives | Stereocontrolled synthesis of sugar mimetics | nih.govbeilstein-journals.org |
| Chiral Catalysts and Auxiliaries | Functionalization of the bicyclic scaffold | Development of new tools for asymmetric synthesis | nih.govbeilstein-journals.org |
Integration of Advanced Computational Modeling for Predictive Reactivity and Selectivity in its Transformations
Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of this compound in chemical reactions. Future research will increasingly rely on these methods to guide synthetic efforts, saving time and resources.
Computational studies are being applied to:
Elucidate Reaction Mechanisms: Quantum chemical calculations can rationalize the outcomes of complex rearrangements. For instance, orbital analysis helps explain why specific oxygen atoms migrate during skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols by showing the alignment of the migrating oxygen with the σ* orbital of the leaving group. nih.gov
Predict Solvent Properties: Molecular Dynamics (MD) simulations are used to understand the bulk properties of Cyrene as a solvent. acs.org Different force field models, such as GROMOS and OPLS-AA, have been developed to predict thermodynamic and transport properties, with charge distributions being a key variable. acs.org
Assess Reactivity and Interactions: Calculations have suggested that Cyrene interacts less strongly with positive charges compared to conventional aprotic solvents like NMP, a factor that can influence its suitability for reactions involving charged intermediates or salts. whiterose.ac.uk
By integrating these computational approaches, researchers can gain deeper insights into the factors controlling reactivity and stereoselectivity, accelerating the discovery of new transformations and applications for this versatile molecule.
Table 3: Computational Modeling Applications in this compound Research
| Computational Method | Area of Investigation | Insights Gained | Citations |
| Quantum Chemistry (Orbital Analysis) | Reaction Mechanisms | Explanation of stereochemical outcomes in skeletal rearrangements | nih.gov |
| Molecular Dynamics (MD) Simulations | Solvent Properties | Prediction of thermodynamic and transport properties | acs.org |
| Force Field Development (GROMOS, OPLS-AA) | Solvent Modeling | Understanding charge distribution and its effect on bulk properties | acs.org |
| Molecular Modeling | Solvent-Solute Interactions | Comparison of interaction strength with conventional solvents | whiterose.ac.uk |
Development of Industrial-Scale Green Chemical Processes Utilizing this compound as a Solvent and Reagent
A major avenue of future research is the establishment of this compound (Cyrene) as a key chemical in sustainable industrial processes. Its bio-based origin, biodegradability, and low toxicity make it an excellent candidate to replace hazardous conventional solvents. acs.orgwikipedia.orgresearchgate.net
The focus is on two main areas:
Industrial-Scale Production: The Circa Group has pioneered the "Furacell" process to produce levoglucosenone (the precursor to Cyrene) and Cyrene itself from waste lignocellulosic biomass like sawdust. chemanager-online.com The operation of a 50-tonne-per-year demonstration plant represents a critical step towards commercial-scale production, which will be essential for its widespread adoption. acs.org
Broadening Solvent Applications: Cyrene is being actively investigated as a green replacement for dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc), which face increasing regulatory pressure due to their toxicity. researchgate.netchemanager-online.comwikipedia.org Research has demonstrated its effectiveness as a solvent in a variety of important chemical reactions, including amide couplings, Suzuki-Miyaura and Sonogashira couplings, and polymer synthesis. researchgate.netwikipedia.org Furthermore, its utility in biocatalysis is expanding, where it can be used as a co-solvent in aqueous media or as the primary medium for enzymatic reactions. researchgate.netresearchgate.net
While primarily viewed as a solvent or a synthetic building block, its role as a "reagent" is tied to its function as a starting material that is consumed and transformed in a synthetic sequence. The continued development of efficient, large-scale production will be the key driver for its integration into industrial green chemistry. chemanager-online.com
Table 4: Comparison of Cyrene with Traditional Dipolar Aprotic Solvents
| Property | This compound (Cyrene) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |
| Origin | Bio-based (from cellulose) acs.orgchemanager-online.com | Fossil-based | Fossil-based |
| Toxicity Profile | Low toxicity, no skin irritation reported researchgate.netresearchgate.net | Reproductive toxicity concerns acs.org | Toxicological and environmental hazards acs.org |
| Biodegradability | Biodegradable acs.orgwikipedia.org | Limited biodegradability | Limited biodegradability |
| Boiling Point | 226-232 °C acs.orgwikipedia.org | ~202 °C wikipedia.org | ~153 °C |
| Key Applications | Amide coupling, cross-coupling reactions, polymer synthesis, biocatalysis researchgate.netwikipedia.orgresearchgate.net | Polymer production, extractions, various syntheses | Common solvent for a wide range of organic reactions |
| Industrial Status | Emerging, with demonstration-scale plants acs.org | Established, large-scale production | Established, large-scale production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
